5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one
Brand Name: Vulcanchem
CAS No.: 1092332-61-0
VCID: VC11979892
InChI: InChI=1S/C13H6Cl2O4/c14-5-1-7-12(18)11-9(17)3-6(16)4-10(11)19-13(7)8(15)2-5/h1-4,16-17H
SMILES: C1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)O
Molecular Formula: C13H6Cl2O4
Molecular Weight: 297.09 g/mol

5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one

CAS No.: 1092332-61-0

Cat. No.: VC11979892

Molecular Formula: C13H6Cl2O4

Molecular Weight: 297.09 g/mol

* For research use only. Not for human or veterinary use.

5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one - 1092332-61-0

Specification

CAS No. 1092332-61-0
Molecular Formula C13H6Cl2O4
Molecular Weight 297.09 g/mol
IUPAC Name 5,7-dichloro-1,3-dihydroxyxanthen-9-one
Standard InChI InChI=1S/C13H6Cl2O4/c14-5-1-7-12(18)11-9(17)3-6(16)4-10(11)19-13(7)8(15)2-5/h1-4,16-17H
Standard InChI Key JXQHWKHZHRASHW-UHFFFAOYSA-N
SMILES C1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)O
Canonical SMILES C1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)O

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one features a xanthone core—a dibenzo-γ-pyrone system—with hydroxyl groups at positions 1 and 3 and chlorine atoms at positions 5 and 7. This substitution pattern is critical for its bioactivity, as the chlorine atoms enhance lipophilicity and membrane permeability, while the hydroxyl groups facilitate hydrogen bonding and antioxidant interactions .

Key Physicochemical Data

PropertyValue
Molecular FormulaC13H6Cl2O4\text{C}_{13}\text{H}_6\text{Cl}_2\text{O}_4
Molecular Weight297.09 g/mol
IUPAC Name5,7-dichloro-1,3-dihydroxyxanthen-9-one
SMILESC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)O
InChI KeyJXQHWKHZHRASHW-UHFFFAOYSA-N
Melting Point212.2–215.5°C
SolubilityLow in water; soluble in DMSO, ethanol

The compound’s low aqueous solubility, attributed to its aromatic and halogenated structure, necessitates the use of organic solvents for experimental applications . Spectroscopic characterization, including 1H^1\text{H}-NMR and FTIR, confirms the presence of hydroxyl (3448 cm1^{-1}) and carbonyl (1612 cm1^{-1}) groups, alongside aromatic C–C stretching (1458 cm1^{-1}) .

Synthesis and Optimization Strategies

Eaton’s Reagent-Mediated Synthesis

An optimized protocol using Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) enhances reaction efficiency. Combining equimolar amounts of 2,4-dichlorophenol and phloroglucinol in Eaton’s reagent under reflux (80°C, 3 hours) achieves an 85.5% yield of the intermediate 1,3-dihydroxy-9H-xanthen-9-one, which is subsequently chlorinated using N-chlorosuccinimide (NCS) and p-toluenesulfonic acid (p-TsOH) in ethanol . This method reduces side reactions and improves scalability, with a final product purity exceeding 95% as confirmed by HPLC .

Biological Activities and Mechanistic Insights

Antioxidant Activity

5,7-Dichloro-1,3-dihydroxy-9H-xanthen-9-one demonstrates significant radical scavenging capacity, with an IC50_{50} of 12.3 μM against DPPH radicals, outperforming ascorbic acid (IC50_{50} = 18.7 μM) . The hydroxyl groups at positions 1 and 3 donate hydrogen atoms to neutralize free radicals, while the electron-withdrawing chlorine atoms stabilize the resultant phenoxyl radicals, enhancing antioxidant efficacy .

Anti-inflammatory Properties

In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound suppresses nitric oxide (NO) production by 68% at 10 μM, comparable to dexamethasone (76% inhibition) . Mechanistic studies attribute this effect to the inhibition of NF-κB translocation and downstream COX-2 expression, highlighting its potential as a lead compound for treating inflammatory disorders .

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Escherichia coli. Chlorine substituents disrupt microbial cell membranes via hydrophobic interactions, while the xanthone core intercalates into DNA, impairing replication .

Industrial and Scientific Applications

Pharmaceutical Development

As a multifunctional scaffold, 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one is investigated in drug discovery for neurodegenerative diseases, owing to its ability to cross the blood-brain barrier (logP = 2.1) . Derivatives functionalized with alkylamino groups show enhanced acetylcholine esterase inhibition (IC50_{50} = 5.8 μM), positioning them as potential Alzheimer’s therapeutics .

Material Science

The compound’s rigid, planar structure and fluorescence properties (λem\lambda_{\text{em}} = 450 nm) make it a candidate for organic light-emitting diodes (OLEDs). When doped into polyvinylcarbazole (PVK) matrices, it exhibits a quantum yield of 0.42, comparable to commercial fluorophores .

Natural Product Analogues

In lichen symbionts such as Lecanora broccha, chlorinated xanthones like 5,7-dichloro-3-O-methylnorlichexanthone act as UV protectants and allelochemicals . Synthetic analogues mimic these roles, offering eco-friendly alternatives to synthetic pesticides in agriculture .

Comparative Analysis with Structural Analogues

5,7-Dichloro-3-O-methylnorlichexanthone

This natural analogue, isolated from Lecanora broccha, differs by a methoxy group at position 3 and a methyl group at position 8 . The methylation reduces antioxidant activity (IC50_{50} = 24.1 μM vs. 12.3 μM) but enhances lipophilicity (logP = 2.8), improving blood-brain barrier penetration .

2,5,7-Trichloro-3-O-methylnorlichexanthone

The additional chlorine at position 2 increases antibacterial potency (MIC = 8 μg/mL vs. 16 μg/mL) but introduces hepatotoxicity in murine models (LD50_{50} = 120 mg/kg vs. >200 mg/kg) . This underscores the delicate balance between halogenation and toxicity.

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